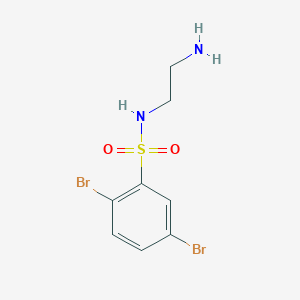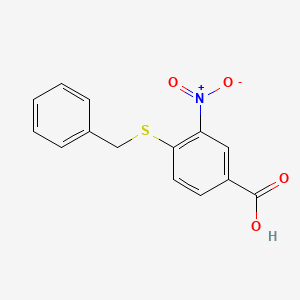
N-(2-aminoethyl)-2,5-dibromobenzene-1-sulfonamide
Vue d'ensemble
Description
This would include the compound’s IUPAC name, its molecular formula, and its structure. The structure can be represented in various forms such as a line-angle diagram or a 3D model.
Synthesis Analysis
This would involve a detailed explanation of how the compound is synthesized, including the starting materials, the type of reactions involved, the conditions under which the reactions occur, and the yield of the product.Molecular Structure Analysis
This would involve using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the compound’s molecular structure.Chemical Reactions Analysis
This would involve studying the compound’s reactivity. What types of chemical reactions does it undergo? What are the products of these reactions?Physical And Chemical Properties Analysis
This would involve determining properties such as the compound’s melting point, boiling point, solubility in various solvents, and stability under various conditions.Applications De Recherche Scientifique
-
Chiral Peptide Nucleic Acids (PNAs)
- Application Summary : PNAs are synthetic nucleic acid mimics where the sugar-phosphate backbone is replaced by a peptide backbone. They have higher affinity and superior sequence selectivity compared to DNA, making them attractive for biological and medical applications .
- Methods of Application : The synthesis of chiral PNAs involves the introduction of a substituent in the N-(2-aminoethyl)glycine backbone .
- Results or Outcomes : Chiral PNAs have improved antisense and antigene properties. They are resistant to nucleases and proteases and have a low affinity for proteins .
-
Amine-Modified Spherical Nanocellulose Aerogels
- Application Summary : The N-(2-aminoethyl)(3-aminopropyl) methyldimethoxysilane (AEAPMDS)-CNC aerogel is fabricated by freeze-drying or supercritical CO2 drying of spherical CNC hydrogels .
- Methods of Application : The amine group is introduced via C–O–Si bonds between CNC and AEAPMDS .
- Results or Outcomes : The as-synthesized AEAPMDS-CNC aerogels could potentially be applied to capture CO2 via covalent bonding .
-
Ethanol- and Ethyleneamines
- Application Summary : Ethanolamines and ethyleneamines are used in a wide range of products and a great variety of applications . For example, N-(2-Aminoethyl)ethanolamine is used as a building block for manufacturing amphoacetates, which are an essential ingredient in mild detergents like baby care products, shampoo, or shower gel .
- Methods of Application : The production of these compounds involves chemical synthesis .
- Results or Outcomes : These compounds are key raw materials for agrochemicals, the detergent or pharma industry .
-
Fabric Softeners/Surfactants
- Application Summary : N-(2-Aminoethyl)ethanolamine (AEEA) is mainly used as a building block for fabric softeners/surfactants, which make the textiles less harsh, “softer” or more pleasing to the touch .
- Methods of Application : The compound is used in the formulation of fabric softeners .
- Results or Outcomes : The use of AEEA in fabric softeners improves the texture of textiles .
-
Latex Paints
- Application Summary : For the production of latex paints, N-(2-Aminoethyl)ethanolamine (AEEA) acts as an intermediate to form an adhesion monomer, which increases adhesion under damp conditions (wet adhesion) .
- Methods of Application : The compound is used in the synthesis of adhesion monomers for latex paints .
- Results or Outcomes : The use of AEEA in latex paints improves their adhesion properties, especially under damp conditions .
-
Fuel/Lube Oil Additives and Urethane Systems
- Application Summary : Additional applications of N-(2-Aminoethyl)ethanolamine (AEEA) are in fuel/lube oil additives and urethane systems .
- Methods of Application : The compound is used in the production of chlorinated polybutene based fuel additives as a dispersant-detergent additive .
- Results or Outcomes : The use of AEEA in fuel/lube oil additives improves their performance .
-
Polycarboxylic Acids and Their Salts
- Application Summary : N-(2-Aminoethyl)ethanolamine (AEEA) is formulated as an intermediate to form polycarboxylic acids and their salts .
- Methods of Application : The compound is used in the synthesis of polycarboxylic acids and their salts .
- Results or Outcomes : The use of AEEA in the synthesis of polycarboxylic acids and their salts provides a variety of chemical compounds for further applications .
-
Chelating Agents
- Application Summary : N-(2-Aminoethyl)ethanolamine (AEEA) is used in the synthesis for chelating agents .
- Methods of Application : The compound is used in the synthesis of chelating agents .
- Results or Outcomes : The use of AEEA in the synthesis of chelating agents provides compounds that can bind to and form several bonds with a single metal ion .
-
Peptide Nucleic Acids (PNAs)
- Application Summary : Chiral PNAs bearing a substituent in the N-(2-aminoethyl)glycine backbone have improved antisense and antigene properties .
- Methods of Application : The synthesis of chiral PNAs involves the introduction of a substituent in the N-(2-aminoethyl)glycine backbone .
- Results or Outcomes : Chiral PNAs have improved antisense and antigene properties. They are resistant to nucleases and proteases and have a low affinity for proteins .
Safety And Hazards
This would involve studying the compound’s toxicity and potential hazards. Is it harmful if inhaled, ingested, or comes into contact with skin? What precautions should be taken when handling it?
Orientations Futures
This would involve a discussion of potential future research directions. Are there any unanswered questions about this compound? How might it be used in the future?
I hope this helps! If you have any other questions, feel free to ask.
Propriétés
IUPAC Name |
N-(2-aminoethyl)-2,5-dibromobenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10Br2N2O2S/c9-6-1-2-7(10)8(5-6)15(13,14)12-4-3-11/h1-2,5,12H,3-4,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXQBKFCJWIZQLY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)S(=O)(=O)NCCN)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10Br2N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-aminoethyl)-2,5-dibromobenzene-1-sulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![benzyl N-[(2S)-2-(methoxycarbonylamino)propyl]carbamate](/img/structure/B1517118.png)
![2-[({[Carboxy(hydroxy)methyl]sulfanyl}methyl)sulfanyl]-2-hydroxyacetic acid](/img/structure/B1517132.png)

![(2Z)-2-[(2E,4E)-5-[3-[6-(2,5-Dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-1,1-dimethyl-6,8-disulfobenzo[e]indol-3-ium-2-yl]penta-2,4-dienylidene]-3-ethyl-1,1-dimethyl-8-sulfobenzo[e]indole-6-sulfonate](/img/structure/B1517145.png)





![{1-[2-(Dimethylamino)ethyl]piperidin-4-yl}methanamine](/img/structure/B1517161.png)


![4-[(6-Aminopyridin-3-yl)oxy]benzonitrile](/img/structure/B1517167.png)
![2-[(Pyrimidin-2-ylsulfanyl)methyl]aniline](/img/structure/B1517168.png)